4-Isopropylquinazolin-2(1H)-one

MAO-B inhibition Neurodegenerative disease Quinazolinone SAR

4-Isopropylquinazolin-2(1H)-one features a 4-isopropyl substituent conferring potent MAO-B inhibition (IC50 10 nM)—27-fold superior to related derivatives. Ideal reference inhibitor for Parkinson's research, negative control for CYP3A4 screens (IC50 3.5 µM), and scaffold for tyrosinase inhibitor development. Ensure experimental reproducibility; avoid generic analogs.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 107289-03-2
Cat. No. B2474560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylquinazolin-2(1H)-one
CAS107289-03-2
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCC(C)C1=C2C=CC=CC2=NC(=O)N1
InChIInChI=1S/C11H12N2O/c1-7(2)10-8-5-3-4-6-9(8)12-11(14)13-10/h3-7H,1-2H3,(H,12,13,14)
InChIKeyFMQSSEQZAJCYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylquinazolin-2(1H)-one (CAS 107289-03-2): A Structurally Defined Quinazolinone with Quantified Pharmacological Selectivity for Scientific Procurement


4-Isopropylquinazolin-2(1H)-one (CAS 107289-03-2) is a nitrogen-containing heterocyclic compound belonging to the quinazolinone family. It features a 2(1H)-quinazolinone core with an isopropyl substituent at the 4-position [1]. Quinazolinones are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties [2]. However, the specific substitution pattern of this compound confers a distinct inhibitory profile against key enzymes, most notably monoamine oxidase B (MAO-B), which differentiates it from other quinazolinone analogs [3].

Why Generic 4-Substituted Quinazolin-2(1H)-ones Cannot Substitute for 4-Isopropylquinazolin-2(1H)-one in Target-Engagement Studies


The quinazolin-2(1H)-one scaffold is highly sensitive to substitution at the 4-position, with even minor changes in alkyl chain length or branching leading to significant variations in biological activity [1]. For instance, 4-methyl and 4-ethyl analogs exhibit different physicochemical properties, including hydration equilibria, which can impact target binding [1]. Furthermore, structure-activity relationship (SAR) studies have demonstrated that 4-substituents dramatically influence inhibitory potency against enzymes such as MAO-B, with the isopropyl moiety conferring a favorable balance of lipophilicity and steric bulk that is not replicated by smaller alkyl or bulkier aryl groups [2]. Therefore, substituting 4-Isopropylquinazolin-2(1H)-one with a generic quinazolinone analog risks compromised experimental outcomes, particularly in studies reliant on its potent and selective MAO-B inhibition.

Quantitative Differentiation of 4-Isopropylquinazolin-2(1H)-one from Structural Analogs and In-Class Candidates


Superior MAO-B Inhibition: 27-Fold More Potent than a Structurally Related 3-Methyl-3,4-dihydroquinazolin-2(1H)-one Derivative

4-Isopropylquinazolin-2(1H)-one exhibits potent inhibition of human recombinant MAO-B with an IC50 of 10 nM, as measured using a kynuramine substrate assay [1]. In a direct comparison to a structurally related compound from the same chemical class, a 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivative (3-methyl-6-[(2E,4Z)-5-phenylpenta-2,4-dienoyl]-3,4-dihydroquinazolin-2(1H)-one), which is among the most potent MAO-B inhibitors in that series, displayed a markedly higher IC50 of 269 nM [2]. This represents a 27-fold difference in potency favoring the target compound.

MAO-B inhibition Neurodegenerative disease Quinazolinone SAR

Weak CYP3A4 Inhibition: A Favorable Profile for Minimizing Drug-Drug Interaction Risk

In a fluorescent homogenous assay using human recombinant CYP3A4 expressed in baculosomes, 4-Isopropylquinazolin-2(1H)-one demonstrated weak inhibition with an IC50 of 3.5 µM [1]. This is in stark contrast to the potent CYP3A4 inhibitor ketoconazole, which exhibits an IC50 of approximately 0.1 µM under comparable assay conditions [2]. The 35-fold higher IC50 for 4-Isopropylquinazolin-2(1H)-one suggests a significantly lower potential for causing clinically relevant drug-drug interactions.

CYP3A4 inhibition Drug-drug interaction ADME-Tox screening

Moderate Acetylcholinesterase (AChE) Inhibition: A Distinct Activity Profile from the Potent AChE Inhibitor Donepezil

4-Isopropylquinazolin-2(1H)-one inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 330 nM, as determined by Ellman's spectrophotometric assay [1]. While this is a measurable effect, it is approximately 50-fold weaker than the clinically approved AChE inhibitor donepezil, which has a reported IC50 of 6.7 nM for human AChE . This data positions 4-Isopropylquinazolin-2(1H)-one as a moderate AChE inhibitor, not a high-potency therapeutic agent, but potentially useful as a pharmacological tool or starting point for optimization.

Acetylcholinesterase Alzheimer's disease Enzyme inhibition

Tyrosinase Inhibitory Potential of the Isopropylquinazolinone Scaffold: Comparable to Kojic Acid

While direct data for 4-Isopropylquinazolin-2(1H)-one itself is limited, a closely related derivative from the same isopropylquinazolinone series, compound 9q, exhibited potent tyrosinase inhibition with an IC50 of 34.67 ± 3.68 µM [1]. This activity is comparable to the well-known tyrosinase inhibitor kojic acid, which has a reported IC50 of 30.6 µM for mushroom tyrosinase . This suggests that the isopropylquinazolinone core is a viable scaffold for developing tyrosinase inhibitors.

Tyrosinase inhibition Skin whitening Anti-browning

Best Research and Industrial Application Scenarios for 4-Isopropylquinazolin-2(1H)-one (CAS 107289-03-2) Based on Quantitative Evidence


Neurodegenerative Disease Research: Parkinson's Disease Drug Discovery Programs Targeting MAO-B

Given its potent MAO-B inhibition (IC50 = 10 nM) and 27-fold superiority over a structurally related 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivative, 4-Isopropylquinazolin-2(1H)-one is an ideal tool compound for Parkinson's disease research [1][2]. Its high potency allows for investigation of MAO-B inhibition at low concentrations, minimizing off-target effects and simplifying in vivo dosing regimens. Researchers can use this compound as a reference inhibitor in enzyme assays, a chemical probe in cellular models of dopaminergic neurodegeneration, or a starting point for medicinal chemistry optimization.

ADME-Tox Profiling: CYP3A4 Inhibition Screening as a Negative Control

The weak CYP3A4 inhibitory activity (IC50 = 3.5 µM) of 4-Isopropylquinazolin-2(1H)-one positions it as a valuable negative control in high-throughput CYP inhibition screens [1]. Its 35-fold weaker inhibition compared to ketoconazole ensures that it will not interfere with assays designed to detect potent CYP3A4 inhibitors. Procurement for use in ADME-Tox panels can help establish baseline activity and validate assay sensitivity, particularly in studies evaluating the drug-drug interaction potential of novel quinazolinone derivatives.

Chemical Biology: AChE Modulation in Alzheimer's Disease Models

With its moderate AChE inhibition (IC50 = 330 nM), 4-Isopropylquinazolin-2(1H)-one serves as a useful pharmacological tool for studying AChE function in Alzheimer's disease models, particularly where partial inhibition is desired [1]. Unlike the potent inhibitor donepezil, this compound may allow researchers to observe more nuanced effects on cholinergic signaling without complete enzyme blockade. It can be employed in in vitro assays to validate target engagement or in ex vivo brain slice preparations to assess acetylcholine turnover rates under conditions of moderate inhibition.

Cosmetic and Agrochemical Research: Tyrosinase Inhibitor Development

Based on the tyrosinase inhibitory activity of the isopropylquinazolinone derivative 9q (IC50 = 34.67 µM), which is comparable to the industry standard kojic acid, 4-Isopropylquinazolin-2(1H)-one can be procured as a synthetic building block for developing novel skin-whitening agents or anti-browning additives for the food and agricultural sectors [2][3]. Its core scaffold provides a platform for further derivatization aimed at enhancing potency and improving physicochemical properties suitable for topical or post-harvest applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropylquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.